MF-094

Mitophagy USP30 inhibition Chemical probe validation

Researchers require selective, reversible USP30 inhibitors to validate mitophagy mechanisms without confounding off-target effects. MF-094 solves this with: - IC50: 120 nM vs USP30; <30% inhibition at 10 μM across 22 DUBs - Non-covalent binding: Enables washout & recovery experiments - Paired control: Use with MF-095 (inactive congener) for rigorous target validation Immediate availability for academic & industry labs.

Molecular Formula C30H37N3O4S
Molecular Weight 535.7 g/mol
Cat. No. B10800839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF-094
Molecular FormulaC30H37N3O4S
Molecular Weight535.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4
InChIInChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1
InChIKeyDQXORJHBZHLLTE-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MF-094: A Potent and Selective USP30 Inhibitor for Mitochondrial Quality Control and Cancer Research


MF-094 (CAS: 2241025-68-1) is a small-molecule inhibitor of the deubiquitinating enzyme ubiquitin-specific protease 30 (USP30). USP30 localizes to the mitochondrial outer membrane, where it negatively regulates mitophagy—the selective autophagic clearance of damaged mitochondria—by removing ubiquitin tags from mitochondrial proteins [1]. In biochemical assays, MF-094 exhibits an IC50 of 120 nM against USP30 and displays high selectivity across a panel of 22 other deubiquitinating enzymes (DUBs), with less than 30% inhibition observed at 10 μM . This compound is widely used as a chemical probe to study mitochondrial homeostasis, ubiquitin signaling, and cancer cell metabolism [2].

1 USP30 pathway inhibition study fit
2 Reversible target engagement assay context
3 Matched active/inactive pair probe (MF-094/MF-095)
4 DUB selectivity research workflow

Why MF-094 Cannot Be Substituted with Other USP30 or DUB Inhibitors in Scientific Studies


USP30 inhibitors exhibit marked structural and pharmacological divergence that precludes casual interchange in research protocols. While numerous compounds claim USP30 inhibitory activity, differences in binding mechanisms (covalent vs. non-covalent), off-target DUB inhibition profiles, and functional effects on mitophagy can dramatically alter experimental outcomes [1]. Even close structural analogs can yield opposing biological results: MF-094 (IC50 120 nM) robustly accelerates mitophagy, whereas its near-identical congener MF-095 lacks meaningful USP30 inhibition and fails to induce mitophagy, underscoring that subtle molecular modifications abolish functional activity [2]. Furthermore, compounds with superior biochemical potency—such as covalent inhibitors with sub-nanomolar IC50 values—may exhibit distinct selectivity liabilities or require different assay conditions due to irreversible target engagement, making direct substitution without method revalidation inappropriate [3].

Mechanism Covalent USP30 inhibitors (e.g., USP30-I-1) may shift pathway-response due to irreversible target engagement.
Selectivity Broad-spectrum DUB inhibitors introduce off-target artifacts; DUB selectivity context may not transfer.
Functional Structural analogs like MF-095 lack USP30 inhibition; mitophagy endpoint context may differ.

Quantitative Differentiation of MF-094 from USP30 Inhibitor Comparators


Functional Mitophagy Induction: MF-094 vs. Inactive Analog MF-095

MF-094 and MF-095 are structurally similar compounds that serve as a matched active/inactive pair for USP30 target validation. In C2C12 myotubes treated with the mitochondrial uncoupler CCCP to induce mitophagy, MF-094 treatment accelerated mitophagic flux, whereas the inactive analog MF-095 produced no detectable enhancement of mitophagy above baseline levels [1]. This functional divergence establishes MF-094 as a validated chemical probe for mitophagy studies, while MF-095 serves exclusively as a negative control.

Mitophagy Induction
Head-to-head
MF-094: Accelerated mitophagy MF-095: No mitophagy enhancement
Supports target validation pair context
CCCP-treated C2C12 myotubes model
Mitophagy USP30 inhibition Chemical probe validation

USP30 Biochemical Potency: MF-094 vs. CMPD-39 and USP30 Inhibitor 11

MF-094 inhibits USP30 with an IC50 of 120 nM in biochemical assays . In comparison, CMPD-39 (USP30 inhibitor 18) demonstrates approximately six-fold greater potency with an IC50 of ~20 nM , while USP30 inhibitor 11 exhibits an IC50 of 10 nM . MF-094 therefore occupies an intermediate potency position among tool compounds, suitable for studies where ultra-high potency is not required but well-characterized selectivity and functional validation are paramount.

USP30 Potency
Cross-study comparable
120 nM MF-094 IC50
Supports intermediate potency assay context
Data to verify; biochemical assay
USP30 Deubiquitinase Enzyme inhibition

DUB Selectivity Profile: MF-094 vs. Broad-Spectrum DUB Inhibitors

MF-094 was evaluated against a panel of 22 deubiquitinating enzymes (DUBs) at a concentration of 10 μM. Under these conditions, MF-094 exhibited less than 30% inhibitory activity across all non-USP30 DUBs tested, confirming its high selectivity for USP30 . In contrast, broad-spectrum DUB inhibitors such as PR-619 inhibit multiple DUB families at similar concentrations, introducing confounding off-target effects in ubiquitin signaling studies.

DUB Selectivity
Class-level
Less than 30% inhibition Across 22 DUBs at 10 μM
Supports DUB selectivity review context
Data to verify
Selectivity Deubiquitinase panel Off-target profiling

Cancer Cell Viability Inhibition: MF-094 Nanodelivery in OSCC

In oral squamous cell carcinoma (OSCC) models, USP30 inhibition by MF-094 reduced cell viability and glutamine consumption in vitro, and when formulated as ZIF-8-PDA-PEGTK nanoparticles, MF-094 suppressed tumor growth in vivo [1]. While direct comparator data with other USP30 inhibitors in OSCC models are not available in the same study, the established link between MF-094 and c-Myc-driven glutamine metabolism provides a defined experimental axis for cancer metabolism studies.

Cancer Cell Viability
Supporting evidence
Reduced viability & glutamine use Nanoparticle formulation vs. vehicle
Supports cell-model endpoint review
OSCC xenograft model context
Oral squamous cell carcinoma Nanoparticle delivery Glutamine metabolism

Binding Mechanism: Non-Covalent MF-094 vs. Covalent USP30 Inhibitors

MF-094 is a non-covalent, reversible inhibitor of USP30 [1]. This contrasts with next-generation covalent USP30 inhibitors such as USP30-I-1 (IC50 94 nM) [2] and FT385 (IC50 ~1 nM) [3], which form irreversible adducts with the USP30 catalytic cysteine. Non-covalent inhibition may be preferable for studies requiring reversible target engagement or for avoiding potential off-target labeling associated with electrophilic warheads.

Binding Mechanism
Class-level
Non-covalent, reversible vs. covalent inhibitors (e.g., FT385)
Supports reversible engagement study fit
Mechanistic divergence context
Covalent inhibitor Reversible binding Mechanism of action

Protein Ubiquitination Enhancement: MF-094 vs. Inactive Analog MF-095

MF-094 treatment increases global protein ubiquitination levels in cells, consistent with inhibition of a deubiquitinating enzyme. In contrast, the inactive analog MF-095 does not elevate protein ubiquitination above basal levels [1]. This biochemical readout provides a rapid and reliable assay for confirming on-target USP30 inhibition in cellular experiments.

Ubiquitination Readout
Head-to-head
MF-094: Increased ubiquitination MF-095: No increase over basal
Supports on-target inhibition readout
Cell-based assay context
Ubiquitination USP30 Chemical probe

Optimal Scientific and Industrial Use Cases for MF-094


Validation of USP30-Dependent Mitophagy Pathways Using MF-094/MF-095 Matched Pair

Researchers investigating the role of USP30 in mitophagy should employ MF-094 as the active chemical probe and MF-095 as the inactive negative control. As demonstrated in C2C12 myotube studies, MF-094 accelerates mitophagy in CCCP-treated cells, while MF-095 does not, enabling definitive attribution of observed phenotypes to USP30 inhibition [1]. This paired approach is essential for publications requiring rigorous target validation.

Cancer Metabolism Studies Targeting USP30-Driven Glutamine Utilization

In oncology research, particularly in oral squamous cell carcinoma (OSCC) and other c-Myc-driven malignancies, MF-094 can be used to interrogate the link between USP30 activity and glutamine metabolism. Nanodelivery formulations of MF-094 have demonstrated in vivo antitumor efficacy in OSCC xenograft models, providing a translational framework for preclinical cancer metabolism studies [2].

Differentiation of Reversible vs. Irreversible USP30 Inhibition in Mechanistic Studies

Studies requiring reversible target engagement—such as washout experiments, time-course analyses of mitophagy recovery, or investigations where covalent modification of cysteine residues may introduce confounding off-target effects—should select MF-094 over covalent USP30 inhibitors like USP30-I-1 or FT385 [3]. MF-094's non-covalent binding mechanism provides a reversible tool for dissecting USP30 function.

High-Throughput Screening Counter-Screens for DUB Inhibitor Discovery

MF-094 serves as a valuable control compound in high-throughput screening campaigns aimed at discovering novel DUB inhibitors. Its well-characterized selectivity profile across 22 DUBs and reversible binding mechanism make it suitable as a reference standard for establishing assay quality control parameters and for distinguishing USP30-selective hits from pan-DUB inhibitors.

Application
Selection Property
Validation Focus
Mitophagy target validation studies
Matched active/inactive pair probe
Mitophagic flux endpoint context
Cancer metabolism research
Cell-model endpoint review
Glutamine metabolism pathway context
Reversible target engagement studies
Non-covalent binding mechanism
Washout assay response context
DUB inhibitor screening counter-screens
Selectivity research workflow
DUB panel selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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